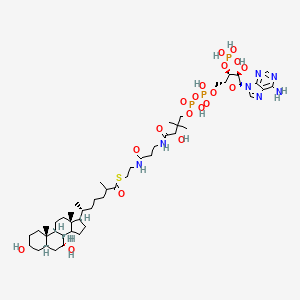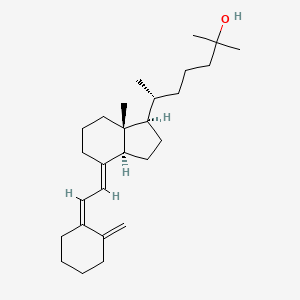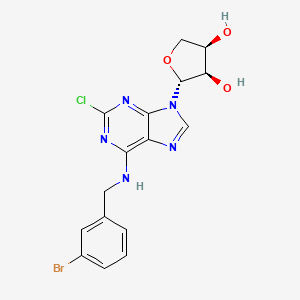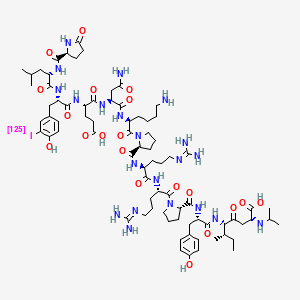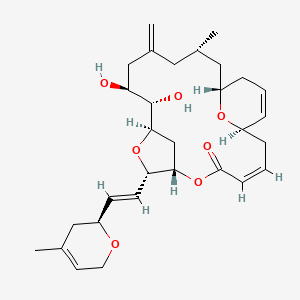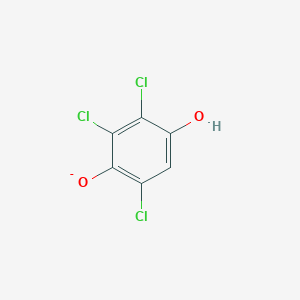
2,3,6-Trichloro-4-hydroxyphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-trichloro-4-hydroxyphenolate is a phenolate anion that is 2,3,5-trichlorobenzene-1,4-diol in which the hydroxy group that is ortho- to two chlorines has undergone deprotonation. The major species at pH 7.3. It is a conjugate base of a 2,3,5-trichlorobenzene-1,4-diol.
Applications De Recherche Scientifique
Nanoparticle Synthesis
Hydroxyphenol compounds, including derivatives like 2,3,6-Trichloro-4-hydroxyphenolate, can be utilized as reducing agents in the synthesis of gold nanoparticles. These compounds enable the creation of nanoparticles with varied morphological features, potentially useful in biomedical applications (Lee & Park, 2011).
Environmental Contaminant Analysis
Derivatives of this compound are assessed for their estrogenic activities, which is significant in understanding their impact as environmental contaminants, especially in drinking water. This research is vital for environmental health and safety considerations (Hu, Xie, & Aizawa, 2002).
Synthesis of Organic Compounds
This compound derivatives are used in the synthesis of complex organic compounds like 2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine. This compound is utilized for chlorination and oxidation reactions in organic chemistry, highlighting its utility in chemical synthesis (Thorat, Bhong, & Karade, 2013).
Human Dietary Exposure Studies
The derivatives of this compound are found in human dietary studies. These compounds are analyzed for their presence and effects in breast milk and serum, providing insights into human exposure to environmental contaminants (Fujii et al., 2014).
Enzyme Studies
Enzymatic studies involving this compound focus on enzymes like pentachlorophenol hydroxylase. This research is significant for understanding biochemical pathways and reactions involving such compounds (Xun & Orser, 1991).
Electrochemical Analysis
This compound and its derivatives are studied for their electrochemical behavior, which is crucial in developing analytical methods for detecting these compounds in various products and environmental samples (Pemberton & Hart, 1999).
Antioxidant Activity Research
The antioxidant properties of polyphenolic compounds, which include this compound derivatives, are explored. This research is significant for potential applications in food preservation, cosmetics, and therapeutic agents (Bonache et al., 2018).
Propriétés
Formule moléculaire |
C6H2Cl3O2- |
|---|---|
Poids moléculaire |
212.4 g/mol |
Nom IUPAC |
2,3,6-trichloro-4-hydroxyphenolate |
InChI |
InChI=1S/C6H3Cl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1,10-11H/p-1 |
Clé InChI |
ZIIRLFNUZROIBX-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)[O-])Cl)Cl)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


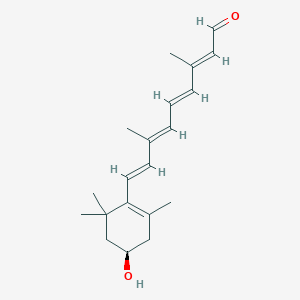
![[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B1263071.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)

